IKKε, also known as inhibitor of nuclear factor kappa-B kinase subunit epsilon, is a serine/threonine protein kinase that plays a crucial role in regulating innate immunity and inflammatory responses. It is a member of the non-canonical IκB kinase (IKK) family, along with TANK-binding kinase 1 (TBK1). []
IKKε is involved in the activation of the transcription factors nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3), which regulate the expression of various pro-inflammatory cytokines, chemokines, and interferons. [] IKKε is activated by a variety of stimuli, including viral and bacterial infections, inflammatory cytokines, and growth factors. [, ]
IKKε inhibitors are a class of small molecules that specifically target and block the activity of IKKε. These inhibitors have shown promising results in preclinical studies for treating various inflammatory diseases and cancers. [, , ]
Synthesis Analysis
Structure-based drug design: This approach involves using the crystal structure of IKKε to design inhibitors that specifically bind to the enzyme's active site. [, ]
High-throughput screening: This method involves screening large libraries of chemical compounds for their ability to inhibit IKKε activity. []
Modification of existing inhibitors: Researchers often modify the chemical structure of existing IKKε inhibitors to improve their potency, selectivity, or pharmacokinetic properties. []
Synthesis of C‐14‐labeled novel IKK inhibitor: 2‐[14C]‐N‐(6‐chloro‐9H‐pyrido[3,4‐b]indol‐8‐yl)‐3‐pyridinecarboxamide []
Synthesis of C-14 and C-13, H-2-labeled IKK inhibitor: [14C] and [13C4,D3]-N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide []
Molecular Structure Analysis
Heterocyclic rings: Many IKKε inhibitors contain heterocyclic rings, such as pyridines, indoles, and imidazoles, which can form hydrogen bonds and other interactions with the enzyme's active site. [, , ]
Aromatic groups: Aromatic rings, like benzene and naphthalene, are commonly found in IKKε inhibitors and contribute to binding affinity through hydrophobic interactions. [, , , ]
Polar groups: Polar groups, such as hydroxyl (-OH), amino (-NH2), and carboxyl (-COOH) groups, can enhance solubility and interact with polar residues in the enzyme's active site. [, , , ]
Mechanism of Action
IKKε inhibitors primarily exert their effects by blocking the kinase activity of IKKε. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as IRF3 and NF-κB. As a result, the expression of pro-inflammatory cytokines, chemokines, and interferons is suppressed. [, ]
The specific mechanism of action can vary slightly depending on the chemical structure of the inhibitor. Some inhibitors may directly compete with ATP for binding to the IKKε active site, while others might induce conformational changes in the enzyme that prevent substrate binding or phosphorylation. [, , ]
Physical and Chemical Properties Analysis
The physical and chemical properties of IKKε inhibitors are diverse and depend on their specific chemical structures. These properties can influence their solubility, stability, membrane permeability, and other pharmacokinetic parameters. []
Molecular weight: Typically, IKKε inhibitors are small molecules with molecular weights ranging from 300 to 600 g/mol. [, , , ]
Solubility: The solubility of IKKε inhibitors can vary depending on the presence of polar groups and the overall hydrophobicity of the molecule. [, ]
LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes. IKKε inhibitors typically have LogP values within a range suitable for oral bioavailability. []
Applications
Studying Innate Immunity: IKKε inhibitors are valuable tools for dissecting the complex signaling pathways involved in innate immunity and inflammatory responses. []
Future Directions
Developing More Selective Inhibitors: Efforts are underway to develop inhibitors that are highly selective for IKKε over other kinases, particularly TBK1, to minimize potential off-target effects. []
Related Compounds
BMS-345541
Compound Description: BMS-345541 is a potent, small-molecule inhibitor that selectively targets both IKKα and IKKβ kinase activity. [, , , ] Research suggests that BMS-345541 can inhibit IκBα phosphorylation and reduce nuclear levels of NF-κB/p65, ultimately contributing to the suppression of Epithelial-Mesenchymal Transition (EMT) and the induction of apoptosis in prostate cancer cells. []
Relevance: BMS-345541 is structurally related to IKK-3 Inhibitor through its ability to directly inhibit IKK kinases, specifically IKKα and IKKβ, which are key components of the NF-κB signaling pathway. [] Both BMS-345541 and IKK-3 Inhibitor target components of this pathway, suggesting shared structural features or mechanisms of action related to IKK inhibition.
PS-1145
Compound Description: PS-1145 is a highly specific, small-molecule inhibitor of IKK, particularly IKKβ. [, , , ] Research indicates that it effectively inhibits both constitutive and induced NF-κB activity in prostate cancer cells. [] Additionally, PS-1145 has demonstrated a synergistic effect when used in conjunction with Imatinib, a tyrosine kinase inhibitor, in overcoming Imatinib resistance in Chronic Myeloid Leukemia (CML) cells. []
Relevance: PS-1145 is closely related to the IKK-3 Inhibitor due to its function as a potent and selective inhibitor of IKKβ. [, , , ] By targeting IKKβ, PS-1145 disrupts the NF-κB signaling pathway, a key pathway involved in inflammatory responses. As IKK-3 is also known as IKKε and plays a role in this same pathway, the shared target of IKKβ suggests that PS-1145 and the IKK-3 Inhibitor likely possess structural similarities that allow them to interact with and inhibit components of the NF-κB pathway.
ML120B
Compound Description: ML120B is a small molecule that selectively inhibits IKKβ, a kinase that regulates NF-κB. [, ] This compound sensitizes mouse bone marrow progenitors and granulocytes to TNFα killing. [] ML120B is also orally bioavailable, suppressing the release of LPS-induced TNF-α in rodents. []
Relevance: Both ML120B and the IKK-3 Inhibitor target components of the NF-κB signaling pathway. [, ] ML120B specifically inhibits IKKβ, an upstream regulator of NF-κB. Given that IKK-3 (also known as IKKε) is part of the non-canonical NF-κB pathway, both compounds likely share structural similarities that enable them to interact with and modulate this crucial inflammatory pathway.
Compound Description: PHA-408 stands out as a novel, potent, and highly selective IKK-2 inhibitor. [] Notably, it exhibits a tight binding affinity for IKK-2, achieved through its ATP-competitive inhibition mechanism and a relatively slow off rate.
Relevance: PHA-408's specific targeting of IKK-2 (also known as IKKβ), a central player in the NF-κB signaling pathway, underscores its connection with the IKK-3 Inhibitor. [] Both compounds share the IKK family as their target, suggesting potential structural similarities. Although they target different IKK isoforms, their involvement in modulating the NF-κB pathway highlights their shared interest in influencing inflammatory and immune responses.
Compound Description: GSK8612 is identified as a novel, potent, and highly selective inhibitor of TBK1. [] This selectivity makes it a valuable tool for investigating the biological functions of TBK1 in various contexts, including immunity, neuroinflammation, obesity, and cancer.
Relevance: The structural connection between GSK8612 and the IKK-3 Inhibitor stems from their shared target: kinases involved in innate immune responses. [] GSK8612 specifically targets TBK1, a kinase closely related to IKKε (IKK-3), both being non-canonical IKK family members. Their shared involvement in regulating interferon responses and inflammatory signaling suggests that these inhibitors may share structural motifs that enable interaction with these kinases.
CmpdA
Compound Description: CmpdA is characterized as a novel and specific inhibitor of IKKβ. [] This selectivity makes it an attractive candidate for investigating the role of IKKβ in various cellular processes, particularly in the context of head and neck squamous cell carcinoma (HNSCC) where IKKβ has been implicated in tumor progression.
Relevance: The relevance of CmpdA to the IKK-3 Inhibitor arises from their shared focus on the IKK family of kinases, central regulators of the NF-κB pathway. [] While CmpdA specifically targets IKKβ, its action within the NF-κB pathway highlights the potential for shared structural features or mechanisms of action with the IKK-3 Inhibitor, considering IKK-3 (IKKε) also operates within this crucial signaling cascade.
Amlexanox
Compound Description: Amlexanox is classified as a dual inhibitor, targeting both TBK1 and IKKε (IKK-3). [] This dual inhibitory activity makes amlexanox a particularly interesting compound for studying and potentially treating conditions where both TBK1 and IKKε are implicated, such as liver fibrosis.
Relevance: Amlexanox exhibits a direct relationship with the IKK-3 Inhibitor through its capacity to inhibit IKKε, also known as IKK-3. [] By targeting IKKε, amlexanox directly impacts a central regulator of the non-canonical NF-κB pathway, a pathway known for its involvement in inflammation and immune responses.
Compound Description: ACHP is identified as a selective inhibitor of IKK, specifically targeting the IKKβ subunit. [] It functions by disrupting the activation of the NF-κB pathway, which plays a significant role in inflammatory and fibrotic processes.
Relevance: ACHP shares a clear connection with the IKK-3 Inhibitor through its direct inhibition of IKKβ, a key member of the IKK family. [] While the IKK-3 Inhibitor targets IKKε, both compounds converge on the NF-κB signaling pathway, albeit through different isoforms.
Compound Description: TPCA-1, originally characterized as an inhibitor of IκB kinases (IKKs), has been shown to block STAT3 recruitment to upstream kinases and attenuate STAT3 activity induced by cytokines and cytoplasmic tyrosine kinases. [] It effectively inhibits STAT3 phosphorylation, DNA binding, and transactivation in vivo.
Relevance: While both TPCA-1 and the IKK-3 Inhibitor target IKKs, TPCA-1's additional activity in blocking STAT3 expands its relevance. [] This suggests that TPCA-1's structural properties might provide insights into designing dual-action inhibitors targeting both IKKs and STAT3, potentially enhancing the therapeutic efficacy against cancers or inflammatory diseases where both pathways are implicated.
Xanthatin
Compound Description: Xanthatin, a natural compound from the Xanthium L. plant, acts as a potent inhibitor of both STAT3 and NF-κB signaling pathways. [] Its mechanism of action involves covalent binding to specific cysteine residues within JAK2 (Cys243) and IKKβ (Cys412 and Cys464), leading to the inactivation of these kinases.
Relevance: The ability of Xanthatin to inhibit both STAT3 and NF-κB signaling pathways makes it highly relevant to the IKK-3 Inhibitor. [] Its interaction with IKKβ, a close relative of IKKε (IKK-3), indicates that Xanthatin's structural features might offer valuable insights into developing more potent and selective inhibitors targeting IKK-3.
Compound Description: Sodium benzoate (NaB) is a common food preservative that has been investigated for its potential neuroprotective effects. [] Studies suggest that NaB may protect against secondary brain injury by inhibiting neuronal apoptosis and reducing mitochondria-mediated oxidative stress.
Relevance: While not a direct inhibitor, sodium benzoate's observed effects on the DJ-1/Akt/IKK/NFκB pathway in the context of neuronal apoptosis are noteworthy in relation to the IKK-3 Inhibitor. [] This pathway intersects with the NF-κB signaling, a key area of interest for IKK-3 inhibitors.
Timosaponin B-II (TB-II)
Compound Description: Timosaponin B-II (TB-II) is a natural compound derived from the traditional Chinese medicine Anemarrhena asphodeloides Bunge. [] It has shown potential in ameliorating palmitate-induced insulin resistance and inflammation in HepG2 cells.
Relevance: While TB-II primarily acts on the IRS-1/PI3K/Akt pathway, its downstream effects on IKK/NF-κB signaling connect it to the IKK-3 Inhibitor. [] The fact that TB-II influences this crucial inflammatory pathway suggests it might share some structural similarities or mechanistic overlaps with IKK-3 inhibitors, particularly in regulating inflammatory responses related to insulin resistance.
Rosmarinic Acid
Compound Description: Rosmarinic acid, a natural polyphenol found in herbs like rosemary and lemon balm, is recognized for its antioxidant and anti-inflammatory properties. []
Relevance: While not a direct IKK inhibitor, rosmarinic acid's downstream inhibition of IKK-beta in TNF-alpha-induced inflammatory responses makes it relevant to the IKK-3 Inhibitor. [] By modulating the IKK/NF-κB pathway, albeit indirectly, rosmarinic acid's actions provide insights into alternative approaches for influencing this pathway, which could be valuable for developing IKK-3 inhibitors.
Docosahexaenoic Acid (DHA)
Compound Description: Docosahexaenoic acid (DHA) is an omega-3 fatty acid recognized for its anti-inflammatory properties, particularly within the central nervous system. []
Relevance: DHA's interaction with NLRX1, a protein that negatively regulates the NF-κB pathway, positions it as relevant to the IKK-3 Inhibitor. [] Both DHA and IKK-3 inhibitors ultimately aim to modulate the NF-κB pathway, albeit through different mechanisms.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
GSK2194069 is an inhibitor of fatty acid synthase (FASN) with an IC50 value of 7.7 nM in an assay detecting released CoA. It is a competitive inhibitor that is selective for the KR domain over the KS domain of FASN, with IC50 values of 29 and >10,000 nM, respectively, in vitro. GSK2194069 decreases incorporation of 13C-labeled acetate into cellular lipids in a dose-dependent manner in KATO-III, MKN-45, and SNU-1 gastric, and A549 non-small cell lung cancer cell lines. It also reduces cell growth of A549 cells (EC50 = 15 nM) and inhibits lipid synthesis without decreasing FASN protein expression. GSK2194069 is a potent and selective human fatty acid synthase (hFAS) inhibitor (IC50 = 7.7 nM). Human fatty acid synthase (hFAS) is a complex, multifunctional enzyme that is solely responsible for the de novo synthesis of long chain fatty acids. hFAS is highly expressed in a number of cancers, with low expression observed in most normal tissues. Although normal tissues tend to obtain fatty acids from the diet, tumor tissues rely on de novo fatty acid synthesis, making hFAS an attractive metabolic target for the treatment of cancer.
GSK2193874 is a potent antagonist of TRPV4 channels, blocking the influx of calcium induced by the TRPV4 agonist GSK634775 with IC50 values of 2, 5, and 40 nM for rat, mouse, and human isoforms, respectively. It is selective for TRPV4 over ~200 other human receptors, channels, and enzymes. GSK2193874 is effective in vivo, as it resolves pulmonary edema resulting from myocardial infarction in mice. TRPV4 blockade with GSK2193874 does not alter heart rate or blood pressure in rats, although it attenuates decreases in pulmonary and systemic arterial pressures induced by TRPV4 agonists. GSK2193874 is a potent antagonist of TRPV4 channels, blocking the influx of calcium induced by the TRPV4 agonist GSK634775 with IC50 values of 2, 5, and 40 nM. It is selective for TRPV4 over ~200 other human receptors, channels, and enzymes.
GSK2239633 is a potent CC-chemokine receptor 4 antagonist with pIC50 of 7.9. The CC-chemokine receptor 4 (CCR4) is thought potentially to play a critical role in asthma pathogenesis due to its ability to recruit type 2 T-helper lymphocytes to the inflamed airways. Therefore, CCR4 provides an excellent target for anti-inflammatory therapy.
GSK2256294, also known as GSK2256294A, is a potent and selective sEH inhibitor, which is in investigation in patients with endothelial dysfunction or abnormal tissue repair, such as diabetes, wound healing or COPD. GSK2256294 exhibited potent cell-based activity, a concentration-dependent inhibition of the conversion of 14,15-EET to 14,15-DHET in human, rat and mouse whole blood in vitro, and a dose-dependent increase in the LTX/LTX diol ratio in rat plasma following oral administration.